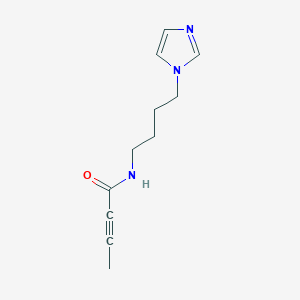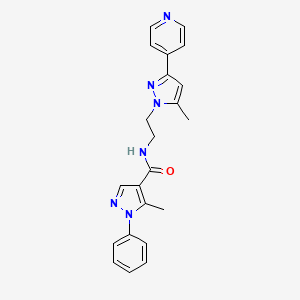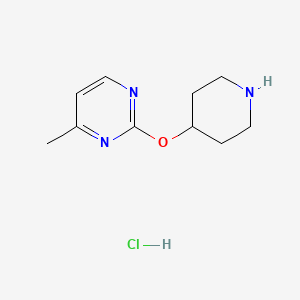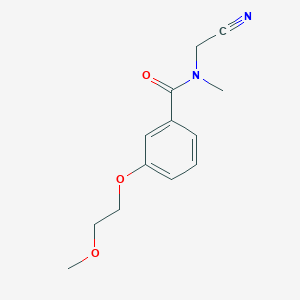
1-(2,4-dichloro-5-isopropoxyphenyl)-N-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-dichloro-5-isopropoxyphenyl)-N-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16Cl4N4O2 and its molecular weight is 474.16. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-dichloro-5-isopropoxyphenyl)-N-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dichloro-5-isopropoxyphenyl)-N-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Exposure and Toxicology
Research on environmental exposure to related organohalogen compounds, such as 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), focuses on assessing human exposure through biomonitoring of urinary metabolites. Studies like Silva et al. (2013) have provided insights into exposure levels within the U.S. population, highlighting the relevance of such compounds in environmental health studies (Silva et al., 2013).
Bioaccumulation and Human Health Risks
Investigations into the bioaccumulation of persistent organic pollutants, including phenolic and methoxylated organohalogen contaminants, have explored their dietary exposure and subsequent concentration in human biological samples. Fujii et al. (2014) examined the intake of such chemicals and their presence in breast milk and serum, demonstrating the potential health risks associated with chronic exposure to these contaminants (Fujii et al., 2014).
Metabolism and Excretion Patterns
Studies on the metabolism and excretion patterns of related compounds, such as [14C]SB-649868, provide critical data for understanding the pharmacokinetics of organohalogen drugs. The research by Renzulli et al. (2011) into the disposition and metabolism of this orexin receptor antagonist in humans sheds light on the metabolic pathways and excretion patterns, which are crucial for drug development and safety assessment (Renzulli et al., 2011).
Exposure to Environmental Contaminants
Assessing the levels of environmental contaminants, such as DDT and DDE, in populations exposed to malaria-endemic areas, like the study conducted by Trejo-Acevedo et al. (2012), underscores the ongoing concerns about the health effects of persistent environmental pollutants. This research evaluated the concentrations of such contaminants in children's blood and urine, providing evidence of high exposure levels that may impact health (Trejo-Acevedo et al., 2012).
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl4N4O2/c1-9(2)29-17-8-16(13(22)7-14(17)23)27-10(3)24-18(26-27)19(28)25-15-6-11(20)4-5-12(15)21/h4-9H,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDASTUTCRHDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC(C)C)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2842778.png)

![2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2842781.png)
![(3,4-Dichlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2842782.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2842786.png)
![8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2842787.png)

![5-Benzyl-2-(5-fluoropyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2842789.png)
